molecular formula C7H4F4IN B8741252 5-Fluoro-2-iodo-4-(trifluoromethyl)aniline

5-Fluoro-2-iodo-4-(trifluoromethyl)aniline

Cat. No. B8741252
M. Wt: 305.01 g/mol
InChI Key: AGQDEXWRUJOXTB-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

6.16 g of N-iodosuccinimide (27 mmol) were slowly added to a solution of 4.9 g of 3-fluoro-4-(trifluoromethyl)-aniline (27 mmol) in 20 ml acetic acid. After the reaction mixture had been stirred for 1.5 h at rt it was diluted with ether and washed with a 2 molar solution of Na2S2O3 and with brine. The ether layer was then dried with magnesium sulfate, filtered and the solvent was evaporated. 5-Fluoro-2-iodo-4-trifluoromethyl-aniline was isolated from the remaining residue by chromatography (silica gel; cyclohexane/EtOAc 4:1). This yielded 3.27 g (39%) of 5-fluoro-2-iodo-4-trifluoromethyl-aniline as a dark red liquid. 1H-NMR (CDCl3, 300 MHz): δ 4.52 (br s, 2H), 6.49 (d, J=12 Hz, 1H), 7.79 (d, J=8 Hz, 1H).
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[F:9][C:10]1[CH:11]=[C:12]([CH:14]=[CH:15][C:16]=1[C:17]([F:20])([F:19])[F:18])[NH2:13]>C(O)(=O)C.CCOCC>[F:9][C:10]1[C:16]([C:17]([F:18])([F:19])[F:20])=[CH:15][C:14]([I:1])=[C:12]([CH:11]=1)[NH2:13]

Inputs

Step One
Name
Quantity
6.16 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
4.9 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture had been stirred for 1.5 h at rt it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 2 molar solution of Na2S2O3 and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was then dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C(=CC(=C(N)C1)I)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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